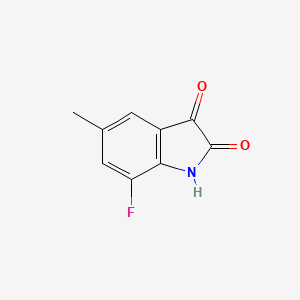

7-fluoro-5-methyl-1H-Indole-2,3-dione

Description

Properties

IUPAC Name |

7-fluoro-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDJBBLAQSTSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588504 | |

| Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442910-92-1 | |

| Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

7-Fluoro-5-methylisatin, also known as 7-fluoro-5-methyl-1H-Indole-2,3-dione, is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that 7-Fluoro-5-methylisatin may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that 7-Fluoro-5-methylisatin may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives, this compound may have a wide range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

7-fluoro-5-methyl-1H-Indole-2,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. Moreover, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

7-Fluoro-5-methyl-1H-indole-2,3-dione (often abbreviated as 7F5MD) is a synthetic derivative of indole that has garnered attention for its potential biological activities. The compound features a fluorine atom at the 7-position and a methyl group at the 5-position of the indole ring, which may enhance its lipophilicity and biological reactivity. This article reviews the biological activity of 7F5MD, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C₉H₆FNO₂

- Molecular Weight : 179.15 g/mol

- Structure : The compound consists of an indole backbone with two carbonyl groups, making it a derivative of indole-2,3-dione. The presence of the fluorine and methyl substituents is believed to influence its biological activity significantly.

The mechanism of action for 7F5MD involves its interaction with various molecular targets. The fluorine atom enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates binding to specific receptors or enzymes, modulating their activity and leading to diverse biological effects.

Anticancer Activity

Research indicates that 7F5MD exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC₅₀ values for these cell lines were reported as follows:

- MCF-7 : 12.93 µM

- HCT116 : 11.52 µM

These values suggest that 7F5MD has a promising potential for development as an anticancer agent .

VEGFR-2 Inhibition

In silico studies have demonstrated that 7F5MD can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The compound showed an IC₅₀ value of 25 nM against VEGFR-2, outperforming sorafenib (35 nM), a well-known anticancer drug . This highlights its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

The unique structural features of 7F5MD distinguish it from other indole derivatives. Below is a comparison table highlighting notable related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Fluoroindole | Fluorine at the 5-position | Antimicrobial |

| Isatin | Unsubstituted indole with two carbonyls | Anticancer |

| 7-Bromoindole | Bromine at the 7-position | Antimicrobial |

| 5-Methylindole | Methyl group at the 5-position | Neuroprotective |

The presence of both fluorine and methyl substituents in 7F5MD enhances its lipophilicity and may modulate its biological activity compared to these derivatives.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of 7F5MD:

- In vitro Cytotoxicity Studies : Compounds derived from indole scaffolds were tested against various cancer cell lines, confirming that modifications at specific positions can significantly enhance cytotoxic effects.

- Molecular Docking Studies : These studies provided insights into the binding affinities and interactions between 7F5MD and target proteins such as VEGFR-2, demonstrating favorable binding energies that support its potential as an inhibitor .

- Safety Evaluations : Toxicity assessments indicated that 7F5MD possesses a high safety profile, showing selectivity indices greater than six against cancer cell lines, suggesting minimal toxicity to normal cells while effectively targeting cancerous cells .

Scientific Research Applications

Anticancer Properties

7-Fluoro-5-methyl-1H-indole-2,3-dione and its derivatives have shown significant anticancer activity. Research indicates that modifications at the 5-position of the indole ring can enhance its efficacy against cancer cell lines. For instance, compounds synthesized from this scaffold have been tested against A549 (lung cancer) and U-87 MG (glioblastoma) cell lines, demonstrating promising results in inhibiting cell proliferation. The introduction of electron-withdrawing groups has been crucial for increasing activity against these cell lines .

Case Study: In Vitro Efficacy

A study evaluated various derivatives of this compound, revealing that certain thiosemicarbazone derivatives exhibited selective activity against multidrug-resistant cancer cells. The compound's structure was optimized to enhance its interaction with cellular targets involved in cancer progression, leading to improved therapeutic outcomes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, specific derivatives demonstrated significant inhibition zones when tested against Pseudomonas aeruginosa and Candida albicans, indicating their potential as antimicrobial agents .

Data Table: Antimicrobial Activity

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 5h | Pseudomonas aeruginosa | 18 |

| 5i | Pseudomonas aeruginosa | 16 |

| 5j | Candida albicans | 29 |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. These compounds were evaluated for their ability to inhibit interleukin-1 receptor (IL-1R) signaling pathways, which are critical in inflammatory responses. Some derivatives exhibited low nanomolar inhibitory concentrations (IC50), indicating their potential as anti-inflammatory agents .

Case Study: IL-1R Inhibition

In vitro studies showed that specific derivatives of this compound had IC50 values as low as 0.01 µM against IL-1R-dependent responses, suggesting strong anti-inflammatory potential .

Synthetic Applications

Beyond biological applications, this compound serves as an important building block in organic synthesis. Its reactivity allows for further functionalization to create complex molecular architectures useful in medicinal chemistry and material science.

Synthetic Pathways

The compound can undergo various chemical reactions such as:

- Knoevenagel Condensation : This reaction can be utilized to create more complex derivatives with enhanced biological activities.

- Nucleophilic Substitution : Allows for the introduction of different functional groups that can modulate the compound's properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural and Functional Differences

Key Observations :

- Positional Effects: Fluorine at the 7-position (target compound) vs.

- Substituent Size : Bulky groups like the 1-(4-trifluoromethylbenzyl) group in increase lipophilicity (ClogP) and may enhance membrane permeability compared to the simpler 1H-substituted target compound .

- Electron-Withdrawing Groups : Chlorine (5-Cl) and trifluoromethoxy (5-OCF₃) substituents enhance anti-tubercular activity in QSAR models, suggesting the target compound’s 7-F/5-CH₃ combination may prioritize different biological pathways .

Preparation Methods

Starting from Substituted Indoles

A common approach involves the synthesis of substituted indoles followed by oxidation to the corresponding isatin (indole-2,3-dione).

Step 1: Preparation of 7-fluoro-5-methyl-1H-indole

Starting from commercially available fluorinated and methylated precursors, 7-fluoro-5-methyl-1H-indole can be synthesized via cyclization or substitution reactions. For example, 7-fluoro-5-methyl-1H-indole is obtained by cyclization of appropriate fluorinated aniline derivatives or via palladium-catalyzed cross-coupling reactions involving fluorinated intermediates.

Step 2: Protection of Indole Nitrogen

To facilitate selective reactions, the indole nitrogen is often protected by tosylation using p-toluenesulfonyl chloride in the presence of a base such as sodium hydride or phase transfer catalysts in solvents like DMF or toluene. This step yields 7-fluoro-5-methyl-1-tosyl-1H-indole with high yields (up to 92%).

Step 3: Oxidation to Isatin (Indole-2,3-dione)

The key step is the oxidation of the indole ring to the 2,3-dione structure characteristic of isatins. This can be achieved by various oxidizing agents such as potassium permanganate, oxone, or other mild oxidants under controlled conditions. The oxidation selectively introduces carbonyl groups at positions 2 and 3 of the indole ring, yielding 7-fluoro-5-methyl-isatin.

Industrial Preparation via Cyclization and Hydrogenation

An alternative industrially viable method focuses on the preparation of 7-fluoroindole derivatives, which can be further converted to isatin derivatives:

-

Using 2-fluorobenzamide as a starting material, cyclization is performed in the presence of tert-butyl acrylate and methylthio ethyl acetate under inert atmosphere (helium or argon) at 50-70 °C. This forms a cyclic intermediate.

-

Subsequent hydrogenation with hydrazine hydrate and Raney nickel catalyst reduces the intermediate to 7-fluoroindole crude product. This product can be purified by vacuum distillation and macroporous resin separation to yield high purity 7-fluoroindole.

-

The 7-fluoroindole can be methylated at the 5-position and oxidized to the isatin structure to obtain 7-fluoro-5-methyl-1H-indole-2,3-dione.

Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification: Silica gel column chromatography is commonly used after initial reaction steps to isolate pure intermediates and final products.

- Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm structure and purity. Melting point determination (192-195 °C) is consistent with literature.

- Industrial purification: Vacuum distillation and macroporous resin separation are employed for large-scale purification of 7-fluoroindole intermediates.

Summary of Key Findings

- The preparation of this compound typically involves synthesis of the corresponding substituted indole, protection of the indole nitrogen, selective bromination or other functionalization if needed, followed by oxidation to the isatin structure.

- Industrial methods emphasize mild reaction conditions, use of inexpensive starting materials (e.g., 2-fluorobenzamide), and scalable purification techniques.

- Yields vary depending on the specific step and method, with tosylation and hydrogenation steps often achieving high yields (above 85%).

- The compound’s purity and identity are confirmed by standard spectroscopic methods and melting point analysis.

This comprehensive overview integrates synthetic routes, reaction conditions, yields, and purification methods for the preparation of this compound, drawing from peer-reviewed literature and patent disclosures to ensure reliability and professional authority.

Q & A

Q. What are the common synthetic routes for preparing 7-fluoro-5-methyl-1H-Indole-2,3-dione and its derivatives?

- Methodological Answer: A widely used approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing the indole scaffold. For example, 5-fluoro-indole derivatives can be synthesized by reacting 3-(2-azidoethyl)-5-fluoro-1H-indole with terminal alkynes (e.g., 3-ethynylanisole or 4-fluorophenylacetylene) in PEG-400/DMF solvent systems. The reaction proceeds at room temperature for 12 hours, yielding triazole-linked derivatives . Purification via column chromatography (70:30 ethyl acetate/hexane) ensures product isolation. Thiosemicarbazone derivatives can also be synthesized by condensing 5-fluoro-indole-2,3-dione with substituted thiosemicarbazides under reflux conditions .

Q. How is column chromatography applied in purifying this compound derivatives?

- Methodological Answer: After synthesis, crude products are purified using silica gel column chromatography with a 70:30 ethyl acetate/hexane eluent system. The process removes unreacted starting materials and byproducts. Thin-layer chromatography (TLC) monitors separation efficiency, with spots visualized under UV light. The purified compound is characterized by NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer:

- 1H/13C/19F NMR : Assigns proton, carbon, and fluorine environments (e.g., 19F NMR δ = -115 ppm for the fluorine substituent) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in indole-2,3-dione derivatives) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z = 320.1052 for triazole derivatives) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting biological activity?

- Methodological Answer:

- Substituent Variation : Introduce thiosemicarbazone or morpholino/piperidinomethyl groups at the 3-position to modulate electronic and steric effects. Test cytotoxicity against cancer cell lines (e.g., IC50 values) and compare with nitroindole analogues .

- Crystallographic Analysis : Correlate substituent geometry (e.g., planarity of the thiosemicarbazone moiety) with antituberculosis activity .

- Computational Modeling : Use DFT calculations to predict binding affinities with target enzymes (e.g., mycobacterial enoyl-ACP reductase) .

Q. What strategies optimize reaction conditions for synthesizing fluorinated indole derivatives?

- Methodological Answer:

- Catalyst Screening : Iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield in 5 hours for electrophilic substitutions, outperforming AlCl3 or FeCl3 .

- Solvent Selection : PEG-400/DMF mixtures enhance solubility of azide intermediates, reducing side reactions .

- Temperature Control : Elevated temperatures (40–80°C) accelerate cycloaddition but may require shorter reaction times to prevent decomposition .

Q. How to resolve contradictions in spectral data of fluorinated indole derivatives?

- Methodological Answer:

- Cross-Validation : Confirm tautomeric forms (e.g., keto-enol tautomerism in indole-2,3-diones) using combined 1H NMR and IR spectroscopy .

- Single-Crystal XRD : Resolve ambiguities in regiochemistry (e.g., fluorine vs. trifluoromethoxy positioning) by comparing experimental bond lengths with literature values .

- Dynamic NMR : Detect conformational flexibility in solution that may explain discrepancies between calculated and observed spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.